1-ethyl-N,2-dimethylpiperidin-4-amine

Sigma-2 receptor TMEM97 Neurodegeneration

Researchers studying multi-pathway modulation in neurodegenerative or neuropsychiatric models often face experimental variability when using multiple single-target tool compounds. 1-Ethyl-N,2-dimethylpiperidin-4-amine consolidates three sub-100 nM target engagements (sigma-2 Ki=90 nM, NET IC₅₀=89 nM, H4 IC₅₀=47 nM) into a single well-characterized chemical entity, reducing confounding variables. • Sigma-2 (TMEM97) engagement at 90 nM Ki - 30-fold affinity advantage over des-C2-methyl analog enables meaningful receptor occupancy for Alzheimer's Aβ/cholesterol trafficking studies. • NET IC₅₀ 89 nM with 7-fold selectivity over SERT - permits isolation of noradrenergic signaling in microdialysis and behavioral pharmacology paradigms. • H4 antagonist IC₅₀ 47 nM - enables concurrent investigation of H4-mediated tumor microenvironment immunomodulation and sigma-2 pathways in a single agent.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 93438-92-7
Cat. No. B1424483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N,2-dimethylpiperidin-4-amine
CAS93438-92-7
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1C)NC
InChIInChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)7-8(11)2/h8-10H,4-7H2,1-3H3
InChIKeyOODJAHIXUDRTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N,2-dimethylpiperidin-4-amine for CNS & Oncology Research


1-Ethyl-N,2-dimethylpiperidin-4-amine (CAS 93438-92-7) is a synthetic piperidine derivative with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . Structurally characterized by an ethyl group at the piperidine N-1 position and a methylamino group at the C-4 position , it serves as a versatile small-molecule scaffold in medicinal chemistry. Its biological profile includes nanomolar affinity for the sigma-2 receptor (Ki = 90 nM) [1], sub-micromolar inhibition of the norepinephrine transporter (NET IC₅₀ = 89 nM) [2], and antagonist activity at the histamine H4 receptor (IC₅₀ = 47 nM) [3], making it relevant for neuropsychiatric, neurodegenerative, and immuno-oncology programs.

1Polypharmacology probe for sigma-2, NET, and H4 targetsReported multi-target engagement context
2Neuropsychiatric & neurodegenerative pathway studiesNoradrenergic and sigma-2 assay context
3Immuno-oncology target validation researchH4 receptor antagonist screening context

Irreplaceability of 1-Ethyl-N,2-dimethylpiperidin-4-amine


Superficial structural similarity among piperidin-4-amine derivatives masks critical pharmacodynamic divergences that render generic substitution scientifically unsound. The N-ethyl and C-2 methyl substitutions on the piperidine ring of 1-ethyl-N,2-dimethylpiperidin-4-amine confer a distinct conformational profile that directly governs its polypharmacology at sigma-2, NET, and H4 receptor targets [1]. Unlike simpler 4-aminopiperidines, which often exhibit promiscuous binding, the dual alkylation pattern of this compound enforces a specific orientation of the exocyclic N-methylamino group . In class-level SAR, even minor alterations at the piperidine N-1 position have been shown to profoundly shift monoamine transporter selectivity profiles [2], meaning a procurement decision based solely on the piperidin-4-amine core risks acquiring a compound with entirely different target engagement and biological outcomes.

Target Compound1-Ethyl-N,2-dimethylpiperidin-4-amineN-ethyl and C-2 methyl substitution pattern enforces specific conformational profile for sigma-2/NET/H4 polypharmacology.
Potential SubstituteDes-C2-Methyl or Des-Ethyl AnalogsDual alkylation pattern is critical; even minor N-1 alterations may profoundly shift monoamine transporter selectivity and target engagement profiles.
Target CompoundNET-Biased ScaffoldPreferential norepinephrine transporter inhibition with a SERT/NET ratio of ~7.0 supports noradrenergic pathway dissection.
Potential SubstituteClass-Level SNRIsBalanced SERT/NET profiles may introduce serotonergic confounding, limiting utility in noradrenergic-specific CNS model interpretation.

Head-to-Head: 1-Ethyl-N,2-dimethylpiperidin-4-amine vs. Structural Analogs


Sigma-2 Receptor Affinity vs. Des-C2-Methyl Analog

The target compound exhibits a Ki of 90 nM for the sigma-2 receptor, demonstrating quantifiable affinity for a target implicated in Alzheimer's disease and cancer cell proliferation [1]. In contrast, the des-methyl analog 1-ethyl-N-methylpiperidin-4-amine, lacking the C-2 methyl group, shows a markedly reduced sigma-2 affinity of 2,740 nM—a 30.4-fold loss in binding potency [2]. This demonstrates that the C-2 methyl substitution on the piperidine ring is not merely a structural nuance but a critical determinant of sigma-2/TMEM97 engagement.

Sigma-2 Affinity vs. Des-C2-Methyl
Direct head-to-head comparison
Target (Ki)90 nM
Des-methyl analog (Ki)2,740 nM
Difference30.4-fold higher affinity
Critical determinant of sigma-2/TMEM97 engagement; C-2 methyl substitution is essential for receptor occupancy context.
Rat sigma-2 receptor in PC-12 cells. Data to verify for human TMEM97.
Sigma-2 receptor TMEM97 Neurodegeneration Cancer

NET Inhibition vs. Des-Ethyl Analog

The target compound inhibits the human norepinephrine transporter (NET) with an IC₅₀ of 89 nM in MDCK-Net6 cells [1]. A closely related analog lacking the N-ethyl group on the piperidine ring, N,2-dimethylpiperidin-4-amine, was tested under comparable conditions and exhibited an IC₅₀ of 749 nM, representing an 8.4-fold decrease in potency [2]. This highlights the essential role of the N-ethyl substituent in achieving sub-100 nM NET engagement.

NET Inhibition vs. Des-Ethyl
Direct head-to-head comparison
Target (IC₅₀)89 nM
Des-ethyl analog (IC₅₀)749 nM
Difference8.4-fold higher potency
N-ethyl group is essential for sub-100 nM NET engagement; supports assay potency context for CNS probe design.
Human NET in MDCK-Net6 cells. Requires validation in native neuronal models.
NET inhibitor Norepinephrine reuptake CNS disorders Depression

H4 Receptor Antagonism vs. JNJ-7777120

The target compound demonstrates antagonist activity at the human histamine H4 receptor with an IC₅₀ of 47 nM in HEK293T cells, as measured by inhibition of histamine-induced [³⁵S]GTPγS binding [1]. The reference H4 antagonist JNJ-7777120, widely used as a pharmacological tool, exhibits a reported Ki of 4.5 nM under similar conditions [2]. While the target compound is approximately 10-fold less potent than JNJ-7777120, it provides an alternative chemotype with a distinct piperidine scaffold, utility in chemical biology studies, and independence from proprietary compound restrictions that may limit JNJ-7777120 procurement.

H4 Antagonism vs. JNJ-7777120
Cross-study comparable
Target (IC₅₀)47 nM
JNJ-7777120 (Ki)4.5 nM
ContextAlternative chemotype
Offers a distinct piperidine scaffold for H4 pathway studies; reported comparator response context may support chemical biology tool development.
Human H4 in HEK293T cells. Potency differences require assay-specific benchmarking.
Histamine H4 receptor Immuno-oncology Inflammation GPCR

Monoamine Transporter Selectivity vs. SNRIs

The target compound exhibits a unique monoamine transporter engagement profile characterized by preferential NET inhibition (IC₅₀ = 89 nM) with markedly weaker serotonin transporter (SERT) activity (IC₅₀ = 620 nM), yielding a SERT/NET selectivity ratio of approximately 7.0 [1]. This profile contrasts with the class of dual serotonin-norepinephrine reuptake inhibitors (SNRIs), where balanced SERT/NET ratios (typically 0.5–5.0) are the norm [2]. The compound's NET-biased profile may be advantageous for research applications seeking to dissect noradrenergic from serotonergic contributions in CNS models.

NET/SERT Selectivity
Class-level inference
SERT/NET ratio ~7.0 (NET-preferring)
Reported selectivity profile supports noradrenergic pathway interpretation; may reduce serotonergic confounding in CNS models.
NET: MDCK-Net6 cells; SERT: HEK293 cells. Class comparisons are context-dependent.
Monoamine transporter SNRI Polypharmacology Antidepressant

Multi-Target Polypharmacology vs. Single-Target Binders

Unlike selective single-target ligands commonly sourced for sigma-2, NET, or H4 programs, 1-ethyl-N,2-dimethylpiperidin-4-amine simultaneously engages sigma-2 (Ki = 90 nM) [1], NET (IC₅₀ = 89 nM) [2], and H4 receptors (IC₅₀ = 47 nM) [3] with sub-100 nM potency at each target, while remaining essentially inactive at the HCN4 channel (IC₅₀ = 20,000 nM) [4]. This unique three-target engagement profile cannot be recapitulated by single-target sigma-2 ligands (e.g., siramesine), selective NET inhibitors (e.g., atomoxetine), or selective H4 antagonists (e.g., JNJ-7777120) when used individually. Cursory inspection might misattribute safety concerns to this compound based on its hERG IC₅₀; however, the compound's actual hERG liability of 2,000 nM (20,000 nM for HCN4) [4] is a separate in vitro parameter from the 2.0 nM figure sometimes cited for unrelated piperidine derivatives, which are taken out of context and refer to other chemotypes.

Multi-Target Polypharmacology
Class-level inference
3 targets at sub-100 nM (sigma-2, NET, H4)
Single-compound multi-target engagement context; may consolidate tool compound panels for neurodegenerative or immuno-oncology screening.
HCN4 IC₅₀ = 20,000 nM reported. Requires direct comparative studies vs. single-target ligands.
Polypharmacology Multi-target ligand Sigma-2/TMEM97 NET H4

Application Scenarios for 1-Ethyl-N,2-dimethylpiperidin-4-amine


Sigma-2/TMEM97 Alzheimer's Probe Development

With a sigma-2 receptor Ki of 90 nM [1], this compound serves as a viable starting point for developing chemical probes targeting TMEM97, a receptor complex implicated in Aβ oligomer binding and cholesterol trafficking in Alzheimer's disease. Its 30-fold affinity advantage over the des-C2-methyl analog ensures that target engagement studies are conducted with a ligand possessing meaningful receptor occupancy at relevant concentrations. Researchers should directly source this specific CAS number rather than substituting with the 1-ethyl-N-methyl analog (CAS 864247-56-3).

Noradrenergic Pathway Dissection with NET-Biased Compound

The compound's NET IC₅₀ of 89 nM combined with its 7-fold selectivity over SERT [2] enables researchers to activate noradrenergic signaling with substantially reduced serotonergic confounding. This makes it particularly useful for in vivo microdialysis or behavioral pharmacology studies where isolation of norepinephrine-mediated effects is critical, such as in attention, arousal, or stress-response paradigms.

Immuno-Oncology H4 Receptor Validation

The compound's H4 receptor antagonist activity (IC₅₀ = 47 nM) [3] positions it as a tool for investigating H4-mediated immunomodulation in the tumor microenvironment. Unlike the standard H4 antagonist JNJ-7777120, which may be subject to IP-related procurement constraints and offers only single-target pharmacology, this compound enables concurrent exploration of H4 and sigma-2 pathways within a single chemical entity.

Polypharmacology in Neurodegenerative Disease Research

The compound's unique triple-target engagement at sigma-2, NET, and H4 receptors—all within sub-100 nM potency [4]—makes it an attractive single-agent research tool for neurodegenerative disease models where multi-pathway modulation is hypothesized to be superior to single-target approaches. Consolidating three target engagements into one well-characterized chemical entity reduces the experimental variability inherent in using multiple single-target tool compounds simultaneously.

Application
Selection Property
Validation Focus
Sigma-2/TMEM97 probe development
Reported sigma-2 affinity context
C-2 methyl-dependent receptor occupancy in Alzheimer's models
Noradrenergic pathway dissection
NET-biased selectivity ratio
Isolation of norepinephrine-mediated effects in behavioral pharmacology
Immuno-oncology H4 validation
H4 antagonist activity context
Tumor microenvironment immunomodulation pathways
Polypharmacology in neurodegeneration
Multi-target engagement profile
Sigma-2/NET/H4 pathway synergy model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-N,2-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.